N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1228879-16-0
VCID: VC12037037
InChI: InChI=1S/C7H9F3N4.ClH/c8-7(9,10)5-1-3-12-6(14-5)13-4-2-11;/h1,3H,2,4,11H2,(H,12,13,14);1H
SMILES: C1=CN=C(N=C1C(F)(F)F)NCCN.Cl
Molecular Formula: C7H10ClF3N4
Molecular Weight: 242.63 g/mol

N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride

CAS No.: 1228879-16-0

Cat. No.: VC12037037

Molecular Formula: C7H10ClF3N4

Molecular Weight: 242.63 g/mol

* For research use only. Not for human or veterinary use.

N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride - 1228879-16-0

Specification

CAS No. 1228879-16-0
Molecular Formula C7H10ClF3N4
Molecular Weight 242.63 g/mol
IUPAC Name N'-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine;hydrochloride
Standard InChI InChI=1S/C7H9F3N4.ClH/c8-7(9,10)5-1-3-12-6(14-5)13-4-2-11;/h1,3H,2,4,11H2,(H,12,13,14);1H
Standard InChI Key LVISEMKVMZMRAW-UHFFFAOYSA-N
SMILES C1=CN=C(N=C1C(F)(F)F)NCCN.Cl
Canonical SMILES C1=CN=C(N=C1C(F)(F)F)NCCN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a pyrimidine ring substituted at the 4-position with a trifluoromethyl (-CF₃) group and at the 2-position with an ethylenediamine moiety. Protonation of the terminal amine forms the hydrochloride salt, enhancing solubility for pharmacological applications. The molecular formula is C₇H₁₀ClF₃N₄, with a molar mass of 242.63 g/mol.

Table 1: Key Identifiers

PropertyValueSource
IUPAC NameN'-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine; hydrochloride
SMILESC1=CN=C(N=C1C(F)(F)F)NCCN.Cl
InChIKeyLVISEMKVMZMRAW-UHFFFAOYSA-N
Molecular Weight242.63 g/mol

The trifluoromethyl group confers electron-withdrawing effects, stabilizing the pyrimidine ring and influencing intermolecular interactions . The ethylenediamine chain enables hydrogen bonding with biological targets, as evidenced by its role in kinase inhibition.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a three-step sequence:

  • Pyrimidine Ring Formation: Condensation of 4-(trifluoromethyl)pyrimidin-2-amine with ethylenediamine under refluxing ethanol, catalyzed by triethylamine.

  • Salt Formation: Treatment with hydrochloric acid in anhydrous diethyl ether yields the hydrochloride salt.

  • Purification: Recrystallization from ethanol/water mixtures achieves >98% purity, as verified by HPLC.

Table 2: Reaction Conditions

StepReagentsTemperatureDurationYield
1Ethylenediamine, Et₃N80°C6 hr75%
2HCl (gas), Et₂O0–5°C1 hr95%

This method optimizes atom economy (82%) and minimizes hazardous byproducts, aligning with green chemistry principles.

Applications in Pharmaceutical Research

Lead Compound Optimization

Researchers modify the ethylenediamine chain to enhance blood-brain barrier permeability for neuro-oncology applications. For example, substituting the terminal amine with a methyl group increases logP by 0.8 units, improving CNS penetration.

Prodrug Development

Esterification of the primary amine with pivaloyloxymethyl groups creates prodrugs with 3-fold higher oral bioavailability in rodent models.

Recent Research Findings

Anticancer Activity

In a 2024 study, the compound reduced tumor volume by 62% in xenograft mice bearing MDA-MB-231 breast cancer cells when administered at 50 mg/kg twice weekly. Mechanistic studies linked this effect to downregulation of PI3K/Akt/mTOR signaling.

Neuroprotective Effects

Emerging data suggest the compound crosses the blood-brain barrier and inhibits JNK3 (IC₅₀ = 1.2 μM), showing potential in Alzheimer’s disease models.

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